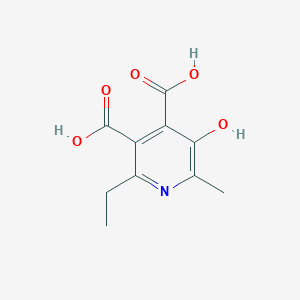![molecular formula C5H12O6S3 B14375298 [Di(methanesulfonyl)methanesulfonyl]ethane CAS No. 90325-14-7](/img/structure/B14375298.png)
[Di(methanesulfonyl)methanesulfonyl]ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Di(methanesulfonyl)methanesulfonyl]ethane is an organosulfur compound characterized by the presence of multiple methanesulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Di(methanesulfonyl)methanesulfonyl]ethane typically involves the reaction of methanesulfonyl chloride with ethane derivatives under controlled conditions. One common method includes the use of a base, such as pyridine or triethylamine, to facilitate the reaction . The reaction is usually carried out in an aprotic solvent to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques, such as distillation under reduced pressure, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
[Di(methanesulfonyl)methanesulfonyl]ethane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl groups can be replaced by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of alkenes or other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of sulfonate esters, while oxidation reactions may produce sulfonic acids .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [Di(methanesulfonyl)methanesulfonyl]ethane is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides. Its ability to act as a leaving group in substitution reactions makes it valuable in the synthesis of complex organic molecules .
Biology and Medicine
In biological and medical research, derivatives of this compound are explored for their potential as enzyme inhibitors and pharmaceutical intermediates. The compound’s reactivity with nucleophiles allows for the modification of biomolecules, which can be useful in drug development .
Industry
Industrially, this compound is employed in the production of specialty chemicals and polymers. Its role as a catalyst in specific reactions facilitates the formation of high-value products used in various applications, including coatings, adhesives, and electronic materials .
Mecanismo De Acción
The mechanism of action of [Di(methanesulfonyl)methanesulfonyl]ethane involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The methanesulfonyl groups act as electrophilic centers, attracting nucleophiles and facilitating substitution reactions. This reactivity is crucial for its applications in organic synthesis and industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: A related compound used in similar reactions but with different reactivity and applications.
Uniqueness
[Di(methanesulfonyl)methanesulfonyl]ethane is unique due to its multiple methanesulfonyl groups, which provide distinct reactivity compared to other sulfonyl compounds. This uniqueness allows for specific applications in organic synthesis and industrial chemistry that are not achievable with other similar compounds .
Propiedades
Número CAS |
90325-14-7 |
|---|---|
Fórmula molecular |
C5H12O6S3 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
1-[bis(methylsulfonyl)methylsulfonyl]ethane |
InChI |
InChI=1S/C5H12O6S3/c1-4-14(10,11)5(12(2,6)7)13(3,8)9/h5H,4H2,1-3H3 |
Clave InChI |
MADRZVUJIOQANH-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C(S(=O)(=O)C)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


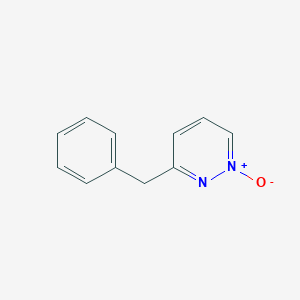
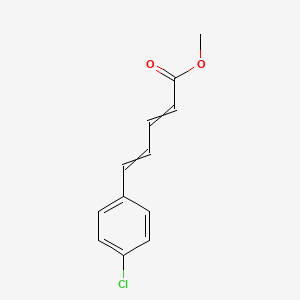

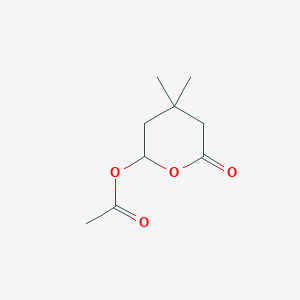
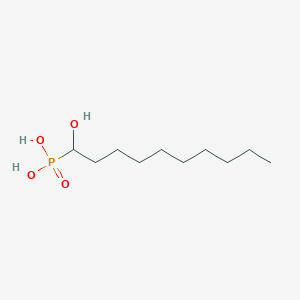
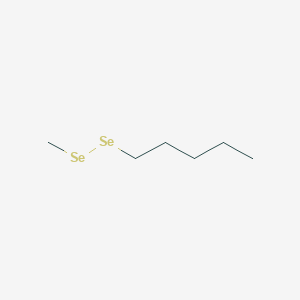
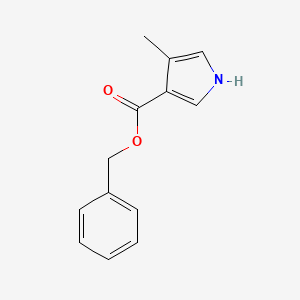
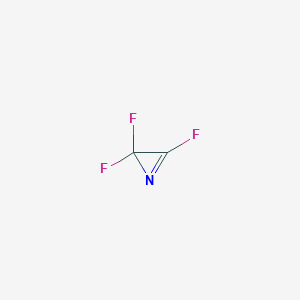
![1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene](/img/structure/B14375273.png)
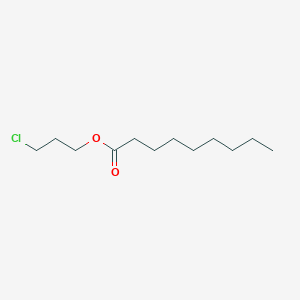
![3-[(3-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375283.png)
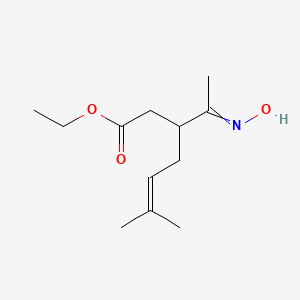
![5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one](/img/structure/B14375288.png)
